molecular formula C19H20N4O2 B2559873 N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide CAS No. 1049145-71-2

N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No.: B2559873
CAS No.: 1049145-71-2
M. Wt: 336.395
InChI Key: CXWCFPWRBDEJBV-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often carried out under copper-catalyzed conditions (CuAAC) to form the 1,2,3-triazole ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a methoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Benzamide Moiety: The benzamide group can be synthesized by reacting an amine with a benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity.

    Biological Studies: It is used in biological assays to study its interaction with various enzymes and receptors.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The methoxyphenyl group and benzamide moiety also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Trazodone: An antidepressant with a triazole ring, used for its sedative and anxiolytic effects.

Uniqueness

N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential applications. The presence of the methoxyphenyl group and benzamide moiety differentiates it from other triazole derivatives, providing unique binding properties and biological effects.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-12-20-22-23(13)17-8-4-16(5-9-17)19(24)21-14(2)15-6-10-18(25-3)11-7-15/h4-12,14H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWCFPWRBDEJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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